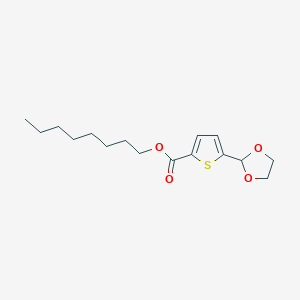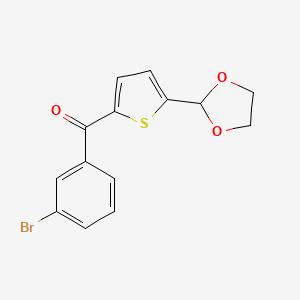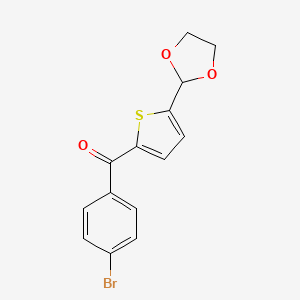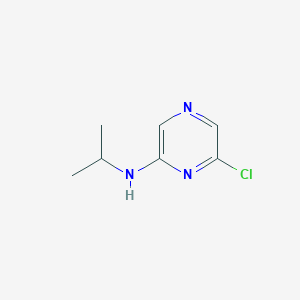
2-Chloro-6-isopropylaminopyrazine
概要
説明
2-Chloro-6-isopropylaminopyrazine is an organic compound with the molecular formula C7H10ClN3 . It has a molecular weight of 171.63 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 270.1±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.8±3.0 kJ/mol . The flash point is 117.2±25.9 °C . The index of refraction is 1.570 . The molar refractivity is 46.2±0.3 cm³ . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学的研究の応用
Environmental Impact and Degradation
Atrazine, a compound related to 2-Chloro-6-isopropylaminopyrazine, is known for its environmental persistence and its presence in surface waters, impacting non-target organisms like fish. Studies have focused on its degradation and the resulting products. The sonolytic, photolytic, and photocatalytic decomposition of atrazine, particularly in the presence of polyoxometalates, has been extensively explored. These methods lead to intermediate products and eventually to cyanuric acid, CO2, and H2O, without further decomposition of cyanuric acid by sonication or photolysis (Hiskia et al., 2001). Additionally, the degradation of atrazine into ammeline by combined ozone/hydrogen peroxide treatment has been investigated, revealing the formation of various degradation products, including amino-aldehydes and a carbinolamine (Nélieu et al., 2000).
Water Contamination and Treatment
The contamination of groundwater by atrazine and its metabolites has been a subject of study, with efforts to assess concentrations in groundwater and develop methods for efficient removal. Techniques like electrocatalytic dechlorination have been explored for their efficiency in transforming atrazine into less harmful compounds (Stock & Bunce, 2002). The photocatalytic degradation of atrazine using TiO2 as a catalyst under various operational parameters has also been studied, identifying optimal conditions for degradation and assessing the influence of factors like pH, light intensity, and temperature (María José López-Muñoz et al., 2011).
Soil Interaction and Phytoremediation
The interaction of atrazine with soil components and its fate in agricultural settings have been subjects of research, with a focus on runoff, leaching, adsorption, and degradation. Models have been developed to simulate these processes and predict the behavior of atrazine in agricultural soils, aiding in the understanding and management of its environmental impact (Ouyang et al., 2010). The rhizospheric effects on atrazine speciation and degradation in soils, as well as the impact of earthworms on its degradation pathway, have been investigated, providing insights into the complex interactions within the soil ecosystem and potential strategies for bioremediation (Lin et al., 2018).
Safety and Hazards
2-Chloro-6-isopropylaminopyrazine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .
作用機序
Target of Action
The primary targets of the compound 2-Chloro-6-isopropylaminopyrazine are currently unknown. This compound, also known as 6-Chloro-N-isopropylpyrazin-2-amine, is a chemical of interest in the field of biochemistry .
Mode of Action
Given the lack of information on its primary targets, it is challenging to describe the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Without knowledge of its primary targets, it is difficult to summarize the affected pathways and their downstream effects .
Result of Action
Without a clear understanding of its mode of action and biochemical pathways, it is challenging to describe these effects .
生化学分析
Biochemical Properties
2-Chloro-6-isopropylaminopyrazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and thus influencing various biochemical pathways. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction . The interactions between this compound and these biomolecules are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor example, it has been observed to modulate the activity of key signaling proteins, leading to changes in cell proliferation and differentiation . Additionally, this compound can affect the expression of certain genes, either upregulating or downregulating their transcription . These changes in gene expression can have downstream effects on cellular metabolism, altering the production of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target molecule, leading to changes in biochemical pathways. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and function after prolonged exposure . In in vivo studies, the compound’s stability and degradation can also influence its long-term effects on organisms .
特性
IUPAC Name |
6-chloro-N-propan-2-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWMTHWFUORGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650048 | |
| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-00-7 | |
| Record name | 6-Chloro-N-(1-methylethyl)-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
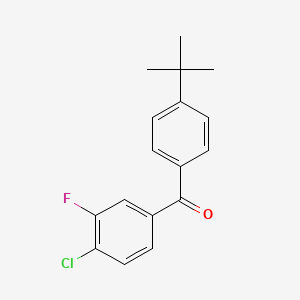
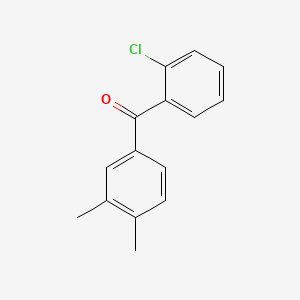

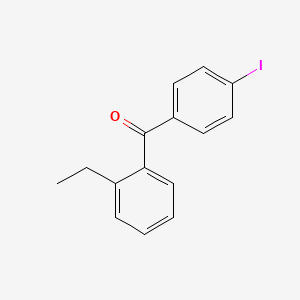


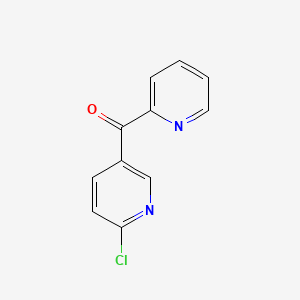
methanone](/img/structure/B1346316.png)



